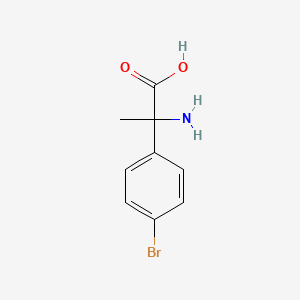

2-amino-2-(4-bromophenyl)propanoic Acid

Description

2-Amino-2-(4-bromophenyl)propanoic acid (CAS: 72408-57-2) is a brominated non-proteinogenic amino acid derivative with the molecular formula C₉H₁₀BrNO₂ and a molar mass of 244.09 g/mol . Its structure features a para-bromophenyl group attached to the α-carbon of a propanoic acid backbone, with an amino group at the same carbon. Key physical properties include a predicted density of 1.583 g/cm³, boiling point of 363.2°C, and a pKa of 1.86, indicative of strong acidity due to the carboxylic acid group . This compound is primarily used in pharmaceutical research, particularly in the synthesis of chiral ligands and enzyme inhibitors .

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJMKSWXOYWTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72408-57-2 | |

| Record name | 2-amino-2-(4-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituted Derivatives

(a) 2-Amino-3-(4-bromophenyl)propanoic Acid

- Structure: Bromine at the para position, but the amino group is on the β-carbon.

- Molecular Formula: C₉H₁₀BrNO₂ (same as target compound).

- Key Differences: The amino group’s position alters hydrogen-bonding capacity and stereochemical interactions. For example, the (S)-enantiomer (CAS: 24250-84-8) is used in asymmetric synthesis, with a specific rotation of [α]D²⁵ = −2511 in CHCl₃ .

- Applications : Critical in chiral ligand synthesis for Ni(II) complexes .

(b) 2-Amino-2-(2,4-dihydroxyphenyl)propanoic Acid (24DHPA)

- Structure : Hydroxyl groups at positions 2 and 4 of the phenyl ring instead of bromine.

- Key Differences : Increased polarity due to hydroxyl groups, enhancing solubility in polar solvents like D₂O. Structural confirmation via ¹H/¹³C NMR and X-ray crystallography revealed unexpected regioselectivity during synthesis .

- Reactivity : Forms stable crystals (space group P2₁2₁2₁), contrasting with the brominated analog’s lower crystallinity .

Functional Group Modifications

(a) 2-(4-Bromophenyl)-2-methylpropanoic Acid

- Structure: Methyl group replaces the amino group.

- Molecular Formula : C₁₀H₁₁BrO₂.

- Key Differences: Lacks hydrogen-bonding capability from the amino group, reducing interaction with biological targets. Higher lipophilicity (logP ~2.8 predicted) compared to the amino-substituted analog .

- Applications : Intermediate in NSAID synthesis .

(b) 3-[(4-Bromo-2-fluorophenyl)amino]propanoic Acid

Salt Forms and Stereoisomers

(a) (S)-2-Amino-3-(4-bromophenyl)propanoic Acid Hydrochloride

- Structure: Hydrochloride salt of the β-amino isomer.

- Molecular Formula: C₉H₁₀BrNO₂·HCl.

- Key Differences : Enhanced water solubility (≥50 mg/mL in H₂O) compared to the free acid form, making it preferable for in vitro assays .

(b) D-Phenylalanine, 4-bromo-, Hydrochloride

Data Tables

Table 1. Physical and Chemical Properties of Selected Analogs

Research Findings and Implications

- Synthetic Challenges: The synthesis of 2-amino-2-(4-bromophenyl)propanoic acid often competes with byproducts like 24DHPA, emphasizing the need for precise reaction control .

- Biological Relevance : Brominated analogs exhibit enhanced binding to aromatic enzyme pockets (e.g., tyrosine kinases) due to bromine’s hydrophobic surface area .

- Chiral Specificity: The (S)-enantiomer of 2-amino-3-(4-bromophenyl)propanoic acid shows higher enantiomeric excess (92.4% yield) in Ni(II) complexes, critical for asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.